molecular formula C9H9BrClN B2799502 7-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline CAS No. 1369135-43-2

7-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline

Cat. No.: B2799502
CAS No.: 1369135-43-2
M. Wt: 246.53
InChI Key: IBHLWJIMRANGKU-UHFFFAOYSA-N
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Description

7-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C9H9BrClN. It is a derivative of tetrahydroquinoline, featuring bromine and chlorine substituents on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline typically involves the bromination and chlorination of tetrahydroquinoline derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective substitution on the aromatic ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinoline compounds .

Scientific Research Applications

7-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Tetrahydroisoquinoline: A structurally related compound with similar chemical properties.

    6-Bromo-1,2,3,4-tetrahydroquinoline: Another derivative with a different substitution pattern.

    7-Chloro-1,2,3,4-tetrahydroquinoline: Similar but lacks the bromine substituent.

Uniqueness

7-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

IUPAC Name

7-bromo-6-chloro-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClN/c10-7-5-9-6(4-8(7)11)2-1-3-12-9/h4-5,12H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHLWJIMRANGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2NC1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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